![molecular formula C6H8N4 B2902543 6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 856600-01-6](/img/structure/B2902543.png)

6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been explored for its potential use in the treatment of diseases such as tuberculosis . It has also been studied for its potential anticancer properties .

Synthesis Analysis

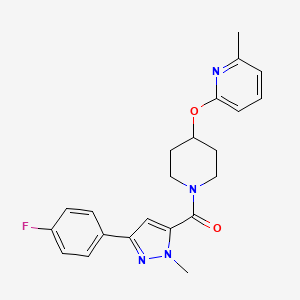

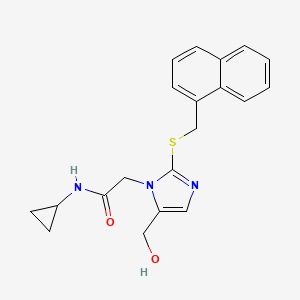

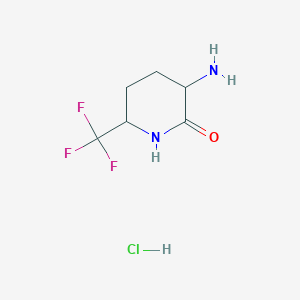

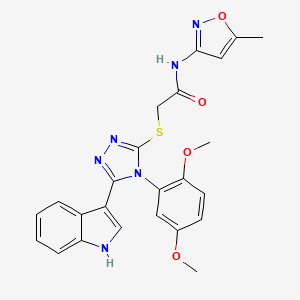

The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been achieved through various methods. One approach involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . Another method involves the use of a microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives typically involve condensation reactions and cyclization processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives can vary depending on the specific derivative. For example, one derivative was reported to have a yield of 71% as a yellow solid, with a melting point of 287–288 °C .科学研究应用

1. 癌症研究和转移抑制

6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺衍生物在癌症研究中显示出有希望的结果。Li 等人。(2018) 确定该化合物的衍生物是受体相互作用蛋白激酶 1 (RIPK1) 的有效抑制剂,在坏死性凋亡和肿瘤转移中起关键作用。一种这样的衍生物显示出对 RIPK1 的显着抑制作用,并在 B16 黑色素瘤肺转移模型中显示出优异的抗转移活性 (Li 等人,2018)。

2. 合成技术和应用

6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺的各种衍生物的合成已被探索用于不同领域的潜在应用。Jørgensen 等人。(1985) 报道使用五氧化二磷合成这些衍生物,这在有机合成和潜在的药物应用中具有重要意义 (Jørgensen 等人,1985)。

3. 放射性药物开发

衍生自 6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺的化合物已用于放射性药物的开发。Hsin 等人。(2000) 合成了一种基于该化合物的创新放射性配体,该配体是正电子发射断层扫描 (PET) 示踪剂和促皮质激素释放激素 1 型受体 (CRHR1) 研究中药理学研究的潜在候选者 (Hsin 等人,2000)。

4. N-杂环化合物合成

在合成化学领域,6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺作为创建各种 N-杂环化合物的支架。Hilmy (2002) 证明了新型吡咯并[2,3-d]嘧啶-4-胺的合成,这对于开发具有潜在治疗应用的新化学实体非常重要 (Hilmy, 2002)。

5. 激酶研究和银屑病治疗

激酶研究的最新进展突出了 6,7-二氢-5H-吡咯并[2,3-d]嘧啶-4-胺衍生物的效用。Zhu 等人。(2020) 将此类衍生物确定为 NF-κB 诱导激酶 (NIK) 的有效抑制剂,显示出治疗银屑病的显着潜力 (Zhu 等人,2020)。

安全和危害

作用机制

Target of Action

The primary target of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases.

Mode of Action

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death .

Biochemical Pathways

The inhibition of RIPK1 disrupts the necroptosis pathway, which is a form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine can potentially mitigate these conditions.

Pharmacokinetics

For instance, compound 26, a derivative of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed potent anti-necroptotic activity and exhibited good oral exposure in in vivo pharmacokinetic studies .

Result of Action

The molecular and cellular effects of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine’s action primarily involve the inhibition of necroptosis. This can result in the reduction of inflammation and cell death, potentially mitigating the symptoms of diseases associated with these processes .

属性

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAXQEXXMJBSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=NC(=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[[3-(2-methylprop-2-enyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2902460.png)

![4-Pyrido[2,3-d]pyrimidin-4-yl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2902461.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)

![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2902464.png)

![6-chloro-3-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2902469.png)

![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)